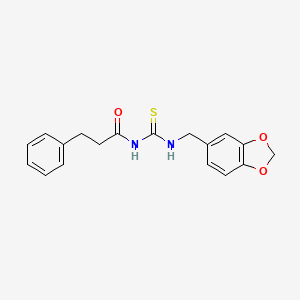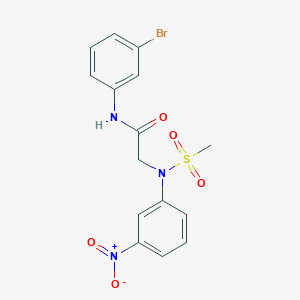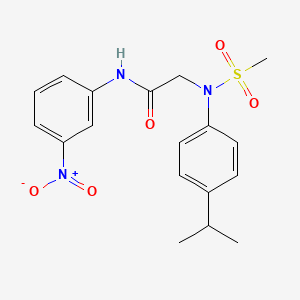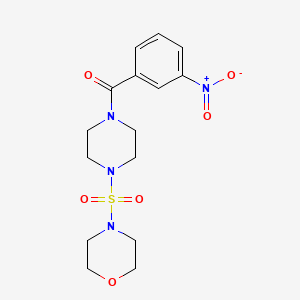
N-(1,3-benzodioxol-5-ylmethylcarbamothioyl)-3-phenylpropanamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethylcarbamothioyl)-3-phenylpropanamide is a complex organic compound that features a benzodioxole ring, a phenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethylcarbamothioyl)-3-phenylpropanamide typically involves multiple steps. One common route starts with the preparation of the benzodioxole ring, which can be synthesized from catechol and formaldehyde. The next step involves the formation of the carbamothioyl group, which can be achieved through the reaction of the benzodioxole derivative with thiourea. Finally, the phenylpropanamide moiety is introduced through a coupling reaction with a suitable phenylpropanoic acid derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification steps to ensure the final product is of high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethylcarbamothioyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The benzodioxole and phenyl groups can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethylcarbamothioyl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-ylmethylcarbamothioyl)-3-phenylpropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide: This compound also features a benzodioxole ring and has been studied for its biological activity.
1-(1,3-Benzodioxol-5-yl)-N-methylethanamine: Another benzodioxole derivative with potential pharmacological applications.
Uniqueness
N-(1,3-benzodioxol-5-ylmethylcarbamothioyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethylcarbamothioyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17(9-7-13-4-2-1-3-5-13)20-18(24)19-11-14-6-8-15-16(10-14)23-12-22-15/h1-6,8,10H,7,9,11-12H2,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNAUXLAJWUGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=S)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B3630727.png)
![benzyl [(5-cyano-2,3'-bipyridin-6-yl)thio]acetate](/img/structure/B3630733.png)
![N-(2-ethylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3630737.png)
![2-[(3-methoxybenzyl)thio]-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B3630743.png)
![ethyl 4-[2-(4-iodo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate](/img/structure/B3630749.png)
![N-[(2,4-dichlorophenyl)methyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide](/img/structure/B3630757.png)
![N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B3630770.png)

![N~1~-(2,4-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3630777.png)


![3-methyl-4-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B3630798.png)
![4-[4-(4-Nitrophenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine](/img/structure/B3630799.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B3630807.png)
